3,4-Diacetoxycinnamic acid

Polymer Chemistry Thermal Stability Polylactide

3,4-Diacetoxycinnamic acid (DACA) enables applications unattainable with caffeic acid or other hydroxycinnamic analogs. Its acetoxy groups boost PLA thermal stability (T10 from 250°C to 345°C), making it essential for heat-resistant bio-based polymers. As a selective ornithine decarboxylase (ODC) inhibitor, it serves as a distinct chemical probe for polyamine pathway studies. With a LogP of 1.635, it offers superior membrane permeability vs. caffeic acid for cell-based assays, while retaining DPPH scavenging activity (IC50=25 µM). Choose DACA when free phenolic forms fail due to polarity, thermal, or permeability constraints.

Molecular Formula C13H12O6
Molecular Weight 264.23 g/mol
CAS No. 13788-48-2
Cat. No. B082747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diacetoxycinnamic acid
CAS13788-48-2
Synonyms3,4-diacetoxycinnamic acid
Molecular FormulaC13H12O6
Molecular Weight264.23 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C
InChIInChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+
InChIKeyZDIYGBWFISUTHI-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diacetoxycinnamic Acid (CAS 13788-48-2): A Differentiated Caffeic Acid Derivative for Procurements Requiring Tailored Physicochemical or Enzymatic Activity


3,4-Diacetoxycinnamic acid (CAS 13788-48-2), also referred to as caffeic acid diacetate or O,O'-diacetylcaffeic acid, is a synthetically acetylated derivative of the naturally occurring hydroxycinnamic acid, caffeic acid [1]. The compound is characterized by a cinnamic acid backbone with acetoxy groups substituted at the 3- and 4- positions of the phenyl ring (C13H12O6, MW 264.23) [1]. This diacetylation fundamentally alters the molecule's physicochemical and biological profile relative to its parent compound and other in-class analogs .

Why 3,4-Diacetoxycinnamic Acid Cannot Be Replaced by Unmodified Cinnamic Acid Analogs: A Procurement-Relevant Analysis of Functional Substitution


Generic substitution with the parent compound (caffeic acid) or other common hydroxycinnamic acid analogs (e.g., ferulic acid, p-coumaric acid) is untenable due to fundamental divergence in three key selection parameters: thermal stability in material science applications, enzyme inhibition selectivity, and physicochemical handling properties. The presence of acetoxy protecting groups in 3,4-diacetoxycinnamic acid is not merely a structural curiosity; it directly enables applications and performance metrics unattainable with the free phenolic forms [1].

Quantitative Differentiation Guide for 3,4-Diacetoxycinnamic Acid: Head-to-Head Performance Data vs. Key Analogs


Enhanced Polymer Thermal Stability: 3,4-Diacetoxycinnamic Acid-Conjugated PLA vs. Cinnamic Acid-Conjugated PLA

In a direct comparative study, terminal conjugation of polylactides (PLAs) with 3,4-diacetoxycinnamic acid (DACA) demonstrated superior thermal stabilization compared to conjugation with unmodified cinnamic acid (CA). This is a critical performance metric for high-temperature polymer processing applications. [1]

Polymer Chemistry Thermal Stability Polylactide Biomaterials

Inhibition of Ornithine Decarboxylase (ODC): A Distinct Enzyme Target Profile

3,4-Diacetoxycinnamic acid has been identified as an in vitro inhibitor of Ornithine Decarboxylase (ODC), a key enzyme in polyamine biosynthesis that is often dysregulated in hyperproliferative disorders. This activity provides a distinct mechanistic angle compared to many cinnamic acid derivatives that primarily act via antioxidant or non-specific anti-inflammatory pathways. [1]

Enzymology Cancer Research Polyamine Synthesis Drug Discovery

Antioxidant Activity via DPPH Radical Scavenging: Quantified Potency

3,4-Diacetoxycinnamic acid demonstrates quantifiable antioxidant activity, as measured by its ability to scavenge the stable DPPH free radical. This provides a direct, numerically comparable metric for its use as an antioxidant additive or research tool.

Antioxidant Free Radical Scavenging Oxidative Stress Cosmeceuticals

Physicochemical Differentiation: Enhanced Lipophilicity (LogP) for Improved Membrane Permeability

A key procurement differentiator for 3,4-diacetoxycinnamic acid is its substantially higher lipophilicity compared to its parent compound, caffeic acid. This physicochemical shift is critical for applications requiring improved passive membrane diffusion, such as in the design of cell-permeable prodrugs.

Drug Design Prodrug Lipophilicity ADME

Optimal Application Scenarios for 3,4-Diacetoxycinnamic Acid Based on Quantitative Evidence


Polymer Modification: Thermally Stable, Bio-Based Polylactide (PLA) Synthesis

Based on direct evidence that DACA-terminal conjugation elevates the T10 of PLAs from 250 °C to 345 °C [1], 3,4-diacetoxycinnamic acid is the preferred cinnamic acid derivative for developing heat-resistant, bio-based and potentially photoreactive polymers. This specific performance metric cannot be matched by unmodified cinnamic acid (T10 of 320 °C) [1].

Targeted Enzyme Inhibition: Research on Ornithine Decarboxylase (ODC) Modulation

For investigations into the polyamine pathway and related hyperproliferative conditions (e.g., cancer, psoriasis), 3,4-diacetoxycinnamic acid provides a distinct chemical probe. Its demonstrated in vitro inhibitory activity against ODC [2] offers a differentiated mechanism of action compared to the broader anti-inflammatory or antioxidant profiles of common analogs like caffeic acid.

Prodrug Design & Cellular Assays: A Lipophilic Caffeic Acid Analog

In scenarios requiring a more lipophilic (LogP = 1.635) and potentially more cell-permeable version of caffeic acid, 3,4-diacetoxycinnamic acid is the logical procurement choice . Its physicochemical properties facilitate its use as a prodrug precursor or a tool compound in cell-based assays where the parent compound's poor membrane permeability is a limiting factor.

Antioxidant Additive with Enhanced Material Compatibility

Where a phenolic antioxidant is needed but the high polarity and potential for discoloration of caffeic acid are problematic, 3,4-diacetoxycinnamic acid offers a solution. Its retained DPPH scavenging activity (IC50 = 25 µM) combined with its higher LogP makes it more compatible with hydrophobic matrices (e.g., in coatings, adhesives, or polymer blends) while providing antioxidant protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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